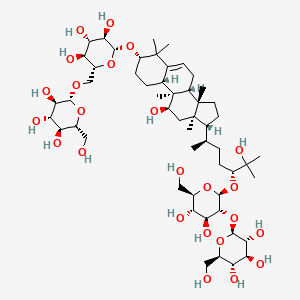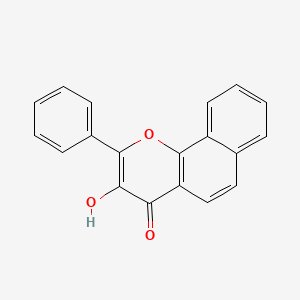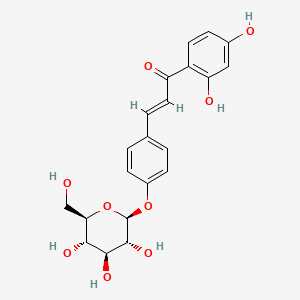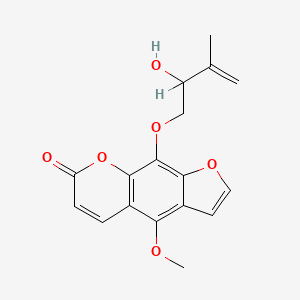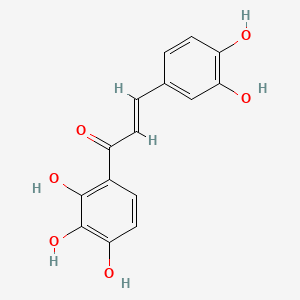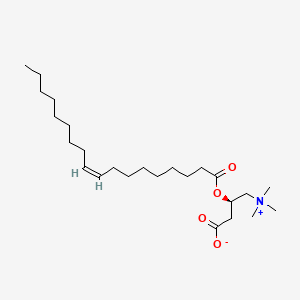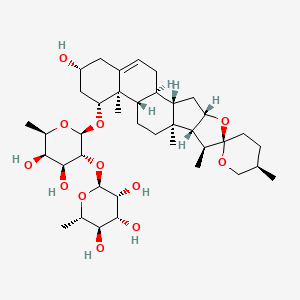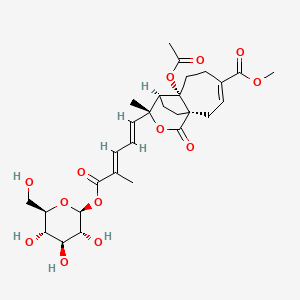
Pseudolaric acid B-O-β-D-glucopyranoside
Vue d'ensemble
Description
Pseudolaric acid B-O-beta-D-glucopyranoside is a compound with the molecular formula C29H38O13 . It is a diterpene acid isolated from the bark of Pseudolarix kaempferi Gordon (pinaceae) .
Synthesis Analysis
The total synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, has been reported . The synthesis involves a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition reaction of an alkyne and a vinylcyclopropane for the construction of the polyhydroazulene core of the molecule .Molecular Structure Analysis
The molecular structure of Pseudolaric acid B-O-beta-D-glucopyranoside can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, have been studied . Key reactions include a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition and the cyclization of an alkoxycarbonyl radical upon a diene system .Physical and Chemical Properties Analysis
Pseudolaric acid B-O-beta-D-glucopyranoside has a molecular weight of 594.6 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Traitement de la leucémie myéloïde aiguë (LMA)
L'acide pseudolarique B (PAB) a été identifié comme un traitement potentiel de la leucémie myéloïde aiguë (LMA), un cancer du sang agressif {svg_1}. Le PAB est un composé bioactif d'origine végétale qui, selon les prévisions, interagit avec le cluster de différenciation 147 (CD147/BSG), une glycoprotéine transmembranaire surexprimée dans diverses tumeurs malignes {svg_2}. Le PAB cible sélectivement les cellules LMA, ce qui entraîne leur apoptose {svg_3}.
Ciblage du CD147
Le CD147 est une glycoprotéine transmembranaire surexprimée dans diverses tumeurs malignes, avec des rôles suggérés dans la régulation de la survie, de la prolifération, de l'invasion et de l'apoptose des cellules cancéreuses {svg_4}. L'interaction du PAB avec le CD147 entraîne la suppression de la croissance des cellules LMA {svg_5}.
Activité de déstabilisation des microtubules
Il a été constaté que le PAB possédait une activité de déstabilisation des microtubules {svg_6}. Cette propriété est importante car elle peut perturber la structure des cellules cancéreuses, inhibant ainsi leur croissance et leur prolifération {svg_7}.
Biosynthèse du PAB
La biosynthèse du PAB implique une diterpène synthase inhabituelle, la pseudolaratriène synthase, provenant du mélèze doré, Pseudolarix amabilis {svg_8}. Cette enzyme catalyse la première réaction engagée dans la biosynthèse des acides pseudolariques, des diterpènes complexes possédant une activité anticancéreuse potentielle {svg_9}.
Agent immunosuppresseur et anti-inflammatoire potentiel
Le PAB, un composé apparenté au β-D-glucoside d'acide pseudolarique A, a été suggéré comme un candidat prometteur pour les agents immunosuppresseurs et anti-inflammatoires. Cela suggère que le β-D-glucoside d'acide pseudolarique B pourrait également avoir des applications thérapeutiques potentielles qui justifient des recherches supplémentaires.
Nouveaux traitements contre le cancer, les troubles immunitaires et les maladies inflammatoires
Il a été démontré que le PAB était utilisé comme traitement novateur contre le cancer, les troubles immunitaires, les maladies inflammatoires et l'immunosuppression {svg_10}. Ceci indique le large éventail d'applications potentielles du β-D-glucoside d'acide pseudolarique B dans le domaine de la médecine {svg_11}.
Mécanisme D'action
- PAB interacts with its targets through various mechanisms:
- PAB affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Cellular Effects
It is known to have antifungal activity, suggesting that it may interact with cellular components of fungi to inhibit their growth
Molecular Mechanism
The molecular mechanism of action of Pseudolaric Acid B-O-beta-D-glucopyranoside is not well-defined. It is known to induce autophagy , a cellular process that involves the degradation and recycling of cellular components. This suggests that it may interact with biomolecules involved in autophagy, potentially influencing gene expression and enzyme activity related to this process .
Propriétés
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZDKPKXAEKLA-YHLOYHKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98891-41-9 | |
| Record name | 98891-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Pseudolaric acid B and Pseudolaric acid B-O-beta-D-glucopyranoside?
A: The key difference lies in the presence of a glucose molecule. Pseudolaric acid B-O-beta-D-glucopyranoside is a glycoside formed by attaching a glucose molecule (beta-D-glucopyranoside) to Pseudolaric acid B. This glycosylation can impact the compound's properties such as solubility, stability, and potentially its biological activity. [, ] Further research is needed to understand the specific influence of glycosylation on the activity of Pseudolaric acid B.
Q2: Are there any known antimicrobial activities associated with Pseudolaric acid B-O-beta-D-glucopyranoside?
A: While Pseudolaric acid B-O-beta-D-glucopyranoside itself hasn't been specifically tested for antimicrobial activity in the provided research, a related compound, Pseudolaric acid B, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. [] It is unclear if the addition of the glucose moiety in Pseudolaric acid B-O-beta-D-glucopyranoside would maintain or alter this activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


